

Spirohexane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Spirohexane

Cat. No.: B13737976

[Get Quote](#)

CAS Registry Number: 157-45-9[1][2]

This technical guide provides an in-depth overview of **spirohexane**, a foundational spirocyclic hydrocarbon. While not pharmacologically active in itself, the spiro[2.3]hexane scaffold and related spirocyclic structures are of significant interest in medicinal chemistry. Their inherent rigidity and three-dimensional nature offer a unique platform for the design of novel therapeutics with enhanced selectivity and efficacy.[3][4] This guide covers the fundamental physicochemical properties of **spirohexane**, experimental protocols for the synthesis of related spiro compounds, and the conceptual application of spirocyclic scaffolds in drug design.

Physicochemical Properties of Spirohexane

The following table summarizes key quantitative data for **spirohexane**, providing a baseline for its chemical behavior and characteristics.

Property	Value	Unit	Source
Molecular Formula	C6H10	PubChem[1]	
Molecular Weight	82.14	g/mol	PubChem[1]
CAS Registry Number	157-45-9	Cheméo[1]	
IUPAC Name	spiro[2.3]hexane	PubChem[1]	
Normal Boiling Point (Tboil)	355.07	K	Cheméo[1]
Normal Melting Point (Tfus)	221.40	K	Cheméo[1]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	27.93	kJ/mol	Cheméo[1]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	0.20	kJ/mol	Cheméo[1]
Critical Temperature (Tc)	560.61	K	Cheméo[1]
Critical Pressure (Pc)	4717.12	kPa	Cheméo[1]
Ionization Energy (IE)	9.10 - 9.66	eV	Cheméo[1]
Octanol/Water Partition Coefficient (logPoct/wat)	1.950	Cheméo[1]	

Experimental Protocols: Synthesis of Spiro Compounds

While the synthesis of **spirohexane** itself is a specialized process, the construction of functionalized spirocyclic frameworks is a common objective in organic synthesis. The following is a representative protocol for a multi-component reaction to synthesize spiro-pyran derivatives, illustrating a common strategy for accessing spirocyclic scaffolds.

General Procedure for the Three-Component Synthesis of Spiro-pyran Derivatives[5]

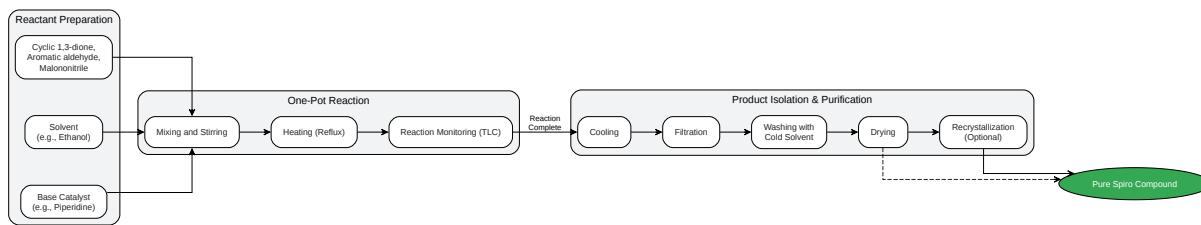
This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and cyclization sequence.

Materials:

- A cyclic 1,3-dione (e.g., 2,4,4-trimethyl-1,3-cyclohexanedione)
- An aromatic aldehyde
- Malononitrile
- A basic catalyst (e.g., piperidine)
- A suitable solvent (e.g., ethanol)

Procedure:

- To a round-bottom flask, add the cyclic 1,3-dione (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the solvent (10 mL).
- Add a catalytic amount of the base (e.g., 10 mol%) to the mixture with stirring.
- The reaction mixture is stirred at room temperature or heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The resulting solid precipitate is collected by filtration.
- The crude product is then washed with a cold solvent (e.g., ethanol) and dried.
- If necessary, the product can be further purified by recrystallization.

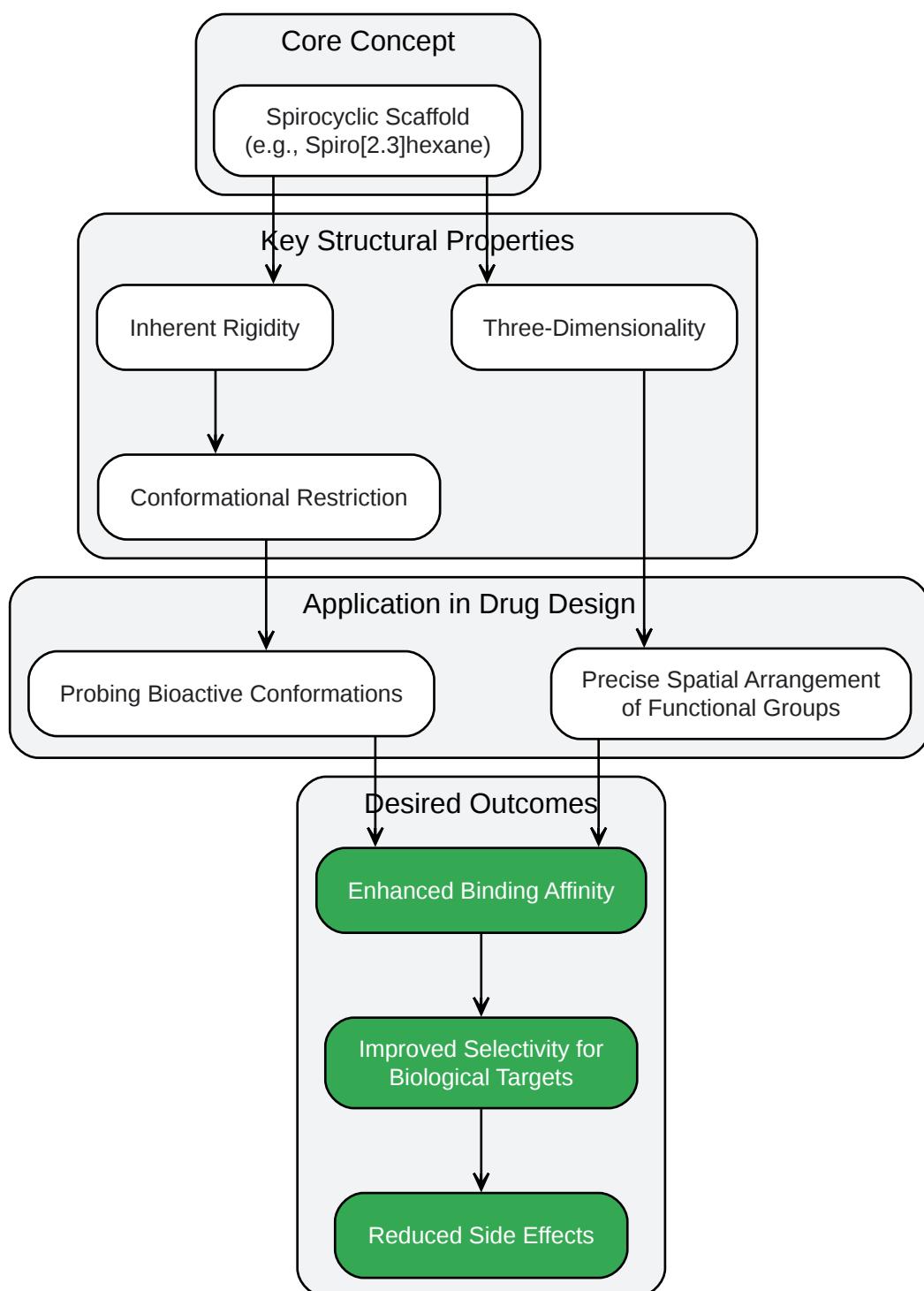

This methodology provides a versatile and atom-economical approach to constructing complex spirocyclic frameworks that are of significant interest in medicinal chemistry.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important workflows and conceptual relationships relevant to **spirohexane** and its derivatives in a research and development context.

Synthetic Workflow for Spiro Compounds

This diagram outlines the general experimental workflow for the synthesis and purification of spiro compounds, based on the protocol described above.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of spiro compounds.

Role of Spirocyclic Scaffolds in Drug Design

This diagram illustrates the logical relationship between the structural features of spiro compounds and their application in rational drug design to enhance ligand-receptor interactions.

[Click to download full resolution via product page](#)

Caption: Conceptual role of spirocyclic scaffolds in drug design.

In conclusion, while **spirohexane** is a simple hydrocarbon, the spirocyclic motif it represents is a powerful tool in modern medicinal chemistry. The unique structural properties of spiro compounds allow for the design of highly specific and potent drug candidates, making this an important area of research for scientists and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spirohexane (CAS 157-45-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Spirohexane [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spirohexane: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13737976#spirohexane-cas-registry-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com